tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H22N2O3. It is a derivative of pyrrolidine and is characterized by the presence of an aminophenoxy group attached to the pyrrolidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminophenol. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of an aminophenoxy group, leading to different chemical reactivity and biological activity.
- tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, which affects its binding affinity and stability.
- tert-Butyl 3-(4-aminophenoxy)azetidine-1-carboxylate: Contains an azetidine ring, which is smaller and more strained compared to the pyrrolidine ring, leading to different chemical properties.
Conclusion
tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it valuable in chemistry, biology, medicine, and industry. The compound’s synthesis, reactivity, and applications highlight its importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQNZFJMSYAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655142 | |
Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862874-75-7 | |
Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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